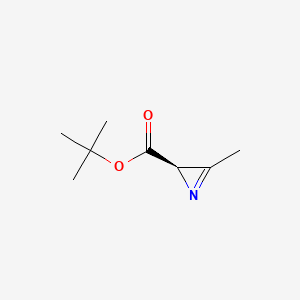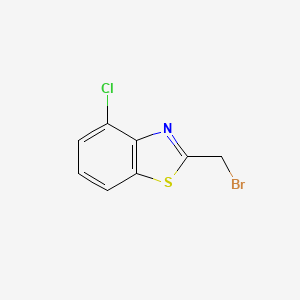![molecular formula C28H24N2O2 B576110 (E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 166827-53-8](/img/structure/B576110.png)
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine, commonly known as MPEB, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including optoelectronics, materials science, and biomedical research.
Wirkmechanismus
The mechanism of action of MPEB is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways and gene expression. MPEB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, MPEB may have potential as a therapeutic agent for diseases that involve aberrant gene expression, such as cancer and neurodegenerative diseases.
Biochemical and physiological effects:
MPEB has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In cancer cells, MPEB has been shown to inhibit cell growth and induce cell death through a variety of mechanisms, including activation of caspases and inhibition of cell cycle progression. In neurodegenerative diseases, MPEB has been investigated for its potential to protect neurons against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPEB has several advantages for use in lab experiments, including its high yield and purity, strong fluorescence properties, and potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on MPEB, including further investigation of its mechanism of action, development of new synthetic routes for MPEB and its derivatives, and exploration of its potential applications in various fields of scientific research. Additionally, MPEB could be further studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Synthesemethoden
MPEB can be synthesized through a series of reactions, including the Knoevenagel condensation of 4-methoxybenzaldehyde with acetylacetone, followed by the Wittig reaction with 4-methoxybenzyltriphenylphosphonium chloride and 2,2'-bipyridine. The resulting product is then purified through column chromatography to obtain MPEB in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPEB has been studied extensively for its potential applications in various fields of scientific research. In the field of optoelectronics, MPEB has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In materials science, MPEB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedical research, MPEB has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3/b5-3+,6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYURKQGQHATLH-GGWOSOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

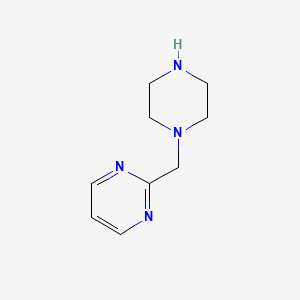
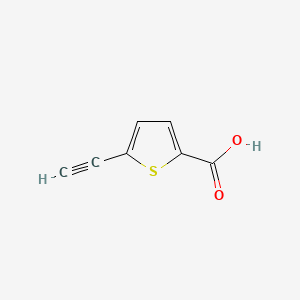

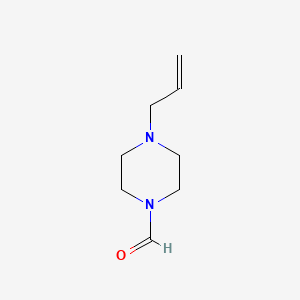
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B576031.png)

![Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B576038.png)

